REACTION_CXSMILES
|
[O:1]=[C:2]1[C:7]2[S:8][CH:9]=[CH:10][C:6]=2[CH:5]([N:11]=[C:12]=[S:13])[CH2:4][CH2:3]1.C(Cl)Cl.[CH3:17][NH2:18]>C(O)C>[CH3:17][NH:18][C:12]([NH:11][CH:5]1[C:6]2[CH:10]=[CH:9][S:8][C:7]=2[C:2](=[O:1])[CH2:3][CH2:4]1)=[S:13]
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Name
|
4,5,6,7-tetrahydro-7-oxobenzo[b]thien-4-ylisothiocyanate
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Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
O=C1CCC(C2=C1SC=C2)N=C=S
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture is stirred for 15 hours
|
Duration
|
15 h
|
Type
|
TEMPERATURE
|
Details
|
then heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue is triturated with water
|
Type
|
CUSTOM
|
Details
|
the title thiourea collected
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
|
Smiles
|
CNC(=S)NC1CCC(C=2SC=CC21)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |